

2,4,4,6,6,8,8-Heptamethyl-1-nonene chemical structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,4,6,6,8,8-Heptamethyl-1-nonene

Cat. No.: B093614

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure Elucidation of **2,4,4,6,6,8,8-Heptamethyl-1-nonene**

Introduction

2,4,4,6,6,8,8-Heptamethyl-1-nonene is a highly branched terminal alkene with the chemical formula $C_{16}H_{32}$ and a molecular weight of approximately 224.43 g/mol. [1][2][3][4] As a member of the branched alkene subclass, its extensive substitution along the carbon chain imparts distinct physical and chemical properties compared to its linear isomers.[1] The unambiguous determination of its chemical structure is paramount for its application in research and various chemical processes. This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of **2,4,4,6,6,8,8-Heptamethyl-1-nonene**, tailored for researchers, scientists, and professionals in drug development. The primary analytical methods discussed include Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4,4,6,6,8,8-Heptamethyl-1-nonene** is presented below. These properties are fundamental for its identification and handling in a laboratory setting.

Property	Value	Reference
IUPAC Name	2,4,4,6,6,8,8-Heptamethyl-1-nonene	[2]
CAS Number	15796-04-0	[2][3][4]
Molecular Formula	C ₁₆ H ₃₂	[1][2][3][4]
Molecular Weight	224.43 g/mol	[1][2][3][4]
Predicted Boiling Point	261.2 ± 7.0 °C	[4]
Predicted Density	0.780 ± 0.06 g/cm ³	[4]

Spectroscopic Data Analysis for Structure Elucidation

The confirmation of the **2,4,4,6,6,8,8-Heptamethyl-1-nonene** structure relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular framework.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like **2,4,4,6,6,8,8-Heptamethyl-1-nonene**. [1] The mass spectrum provides the molecular weight and characteristic fragmentation patterns that are crucial for identification. The electron ionization (EI) mass spectrum is available on the NIST WebBook. [2]

m/z (Mass-to-Charge Ratio)	Interpretation
224	Molecular ion (M ⁺), confirming the molecular weight.
57	Base peak, characteristic of a tert-butyl [(CH ₃) ₃ C ⁺] fragment, a highly stable carbocation.
41, 43, 69, 83, etc.	Other alkyl fragments resulting from the cleavage of the highly branched carbon chain.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For **2,4,4,6,6,8,8-Heptamethyl-1-nonene**, the key is to identify the absorptions characteristic of a terminal alkene and the saturated alkyl portions.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3080	=C-H Stretch	Terminal Alkene (=CH ₂)
2850-2960	C-H Stretch	Alkane (CH ₃ , CH ₂ , CH)
~1642	C=C Stretch	Terminal Alkene
1465 & 1378	C-H Bending (Scissoring/Rocking)	Alkane (CH ₂ , CH ₃)
910 & 990	=C-H Out-of-Plane Bend	Monosubstituted Alkene

The presence of a =C-H stretching peak just above 3000 cm⁻¹ is a clear indicator of an alkene. The C=C stretch appears in the 1680-1640 cm⁻¹ region.^{[5][6]} Furthermore, monosubstituted alkenes show strong, characteristic out-of-plane bending bands at approximately 910 and 990 cm⁻¹. The strong absorptions between 2850 and 2960 cm⁻¹ confirm the presence of the saturated hydrocarbon backbone.^{[7][8]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity of atoms within the molecule.^[1]

¹H NMR Spectroscopy (Predicted Data)

The proton NMR spectrum will show signals corresponding to the vinyl protons and the various types of saturated protons in the highly branched structure.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.7 - 5.0	Multiplet	2H	=CH ₂ (Vinyl protons)
~5.6 - 5.8	Multiplet	1H	=CH- (Vinyl proton)
~1.9 - 2.1	Multiplet	1H	-CH- (Allylic proton at C2)
~1.0 - 1.4	Complex Multiplets	~5H	-CH ₂ - and -CH- protons
~0.8 - 1.0	Singlets/Doublets	~23H	-CH ₃ protons (multiple overlapping signals)

Note: Due to the complexity of the branched structure, significant signal overlap is expected in the aliphatic region.

¹³C NMR Spectroscopy (Predicted Data)

The carbon NMR spectrum is particularly useful for identifying the alkene carbons and differentiating between the non-equivalent carbons in the alkyl chain.

Chemical Shift (δ , ppm)	Carbon Assignment
~145	C1 (=CH ₂)
~112	C2 (=CH-)
~50-60	Quaternary Carbons (C4, C6, C8)
~40-50	Methylene Carbons (-CH ₂ -)
~25-35	Methyl Carbons (-CH ₃)
~20-30	Methine Carbon (-CH-)

Alkene carbons typically appear in the 100-170 ppm range, making them easily distinguishable.

[9][10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve approximately 1 mg of **2,4,4,6,6,8,8-Heptamethyl-1-nonene** in 1 mL of a volatile solvent such as hexane or dichloromethane.
- Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) coupled to a mass spectrometer.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Injection Volume: 1 μ L with a split ratio of 50:1.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the resulting mass spectrum, identifying the molecular ion peak and the fragmentation pattern. Compare the spectrum with a reference library (e.g., NIST).

Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As the compound is a liquid, a neat sample can be analyzed. Place a single drop of the liquid between two KBr or NaCl salt plates to create a thin film.
- **Instrumentation:** Use a standard FTIR spectrometer.
- **Data Acquisition:**
 - Collect a background spectrum of the clean salt plates.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Set the resolution to 4 cm^{-1} and co-add 16 scans to improve the signal-to-noise ratio.
- **Data Analysis:** Process the spectrum to identify the key absorption bands corresponding to the alkene and alkane functional groups as detailed in the data table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

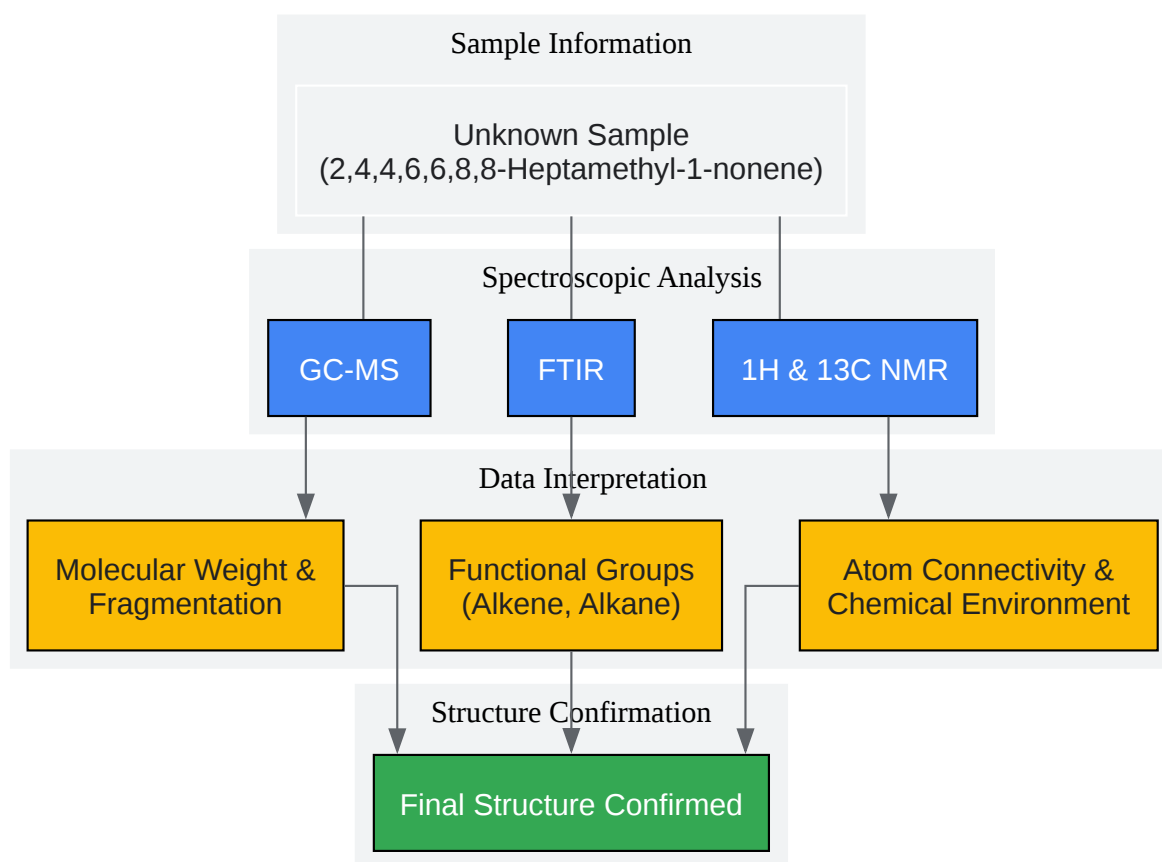
- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .

- **Data Analysis:** Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ^1H NMR signals and determine their chemical shifts and multiplicities. Assign the signals in both ^1H and ^{13}C spectra to the corresponding atoms in the proposed structure.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the systematic workflow for the structural elucidation of **2,4,4,6,6,8,8-Heptamethyl-1-nonene**.

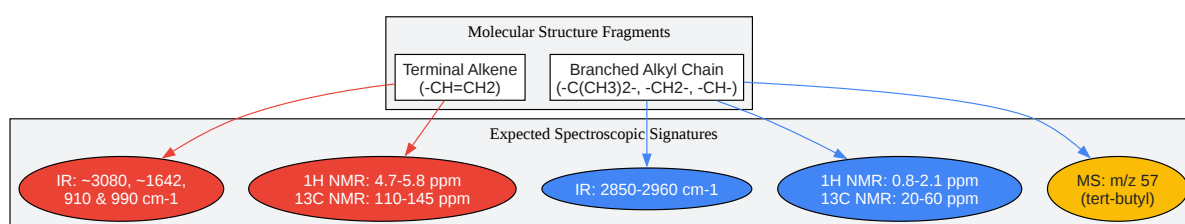


[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

Structure-Spectra Correlation Diagram

This diagram shows the logical relationship between the key structural features of the molecule and their expected spectroscopic signals.



[Click to download full resolution via product page](#)

Caption: Correlation of structure and spectral data.

Conclusion

The structural elucidation of **2,4,4,6,6,8,8-Heptamethyl-1-nonene** is achieved through a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula and reveals characteristic fragmentation patterns indicative of its highly branched nature. Infrared spectroscopy provides definitive evidence for the terminal alkene functional group and the saturated alkyl backbone. Finally, ¹H and ¹³C NMR spectroscopy offer detailed insights into the specific arrangement and chemical environment of each atom, allowing for the unambiguous confirmation of the molecule's connectivity. The combined interpretation of this data provides irrefutable proof of the assigned structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,4,6,6,8,8-Heptamethyl-1-nonene | 15796-04-0 | Benchchem [benchchem.com]
- 2. 2,4,4,6,6,8,8-Heptamethyl-1-nonene [webbook.nist.gov]
- 3. musechem.com [musechem.com]
- 4. Cas 15796-04-0, 2,4,4,6,6,8,8-Heptamethyl-1-nonene | lookchem [lookchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. askthenerd.com [askthenerd.com]
- To cite this document: BenchChem. [2,4,4,6,6,8,8-Heptamethyl-1-nonene chemical structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093614#2-4-4-6-6-8-8-heptamethyl-1-nonene-chemical-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com